Phenyl benzoate (CAS 93-99-2) is a benzoate ester formed by the condensation of phenol and benzoic acid . This colorless to white crystalline solid , with a melting point of 68-72°C , finds application as a synthetic intermediate [1], a preservative and fragrance ingredient in cosmetics [2], a polymer additive [3], and a model compound for liquid crystal research [4]. Its utility stems from a specific combination of physicochemical properties that distinguish it from other benzoate esters like benzyl benzoate or phenyl salicylate.
SynthesisIntermediate for hydroxybenzophenones via Fries rearrangement
Solid stateCrystalline solid additive for polymers, liquid crystals and solid-phase research
CosmeticsDual-function preservative and fragrance ingredient per INCI
[1] Ardizzi, M., Ballarini, N., Cavani, F., Cimini, M., Dal Pozzo, L., Mangifesta, P., & Scagliarini, D. (2006). The Environmentally Benign, Liquid-phase Benzoylation of Phenol Catalyzed by H-β Zeolite: Analysis of the Reaction Scheme. In *Taylor & Francis eBooks*. https://doi.org/10.1201/9781420007794-18. View Source
[2] COSMILE Europe. (n.d.). *Phenyl Benzoate - Ingredient Detail*. Retrieved from https://cosmileeurope.eu/inci/detail/11560/phenyl-benzoate/. View Source
[3] BASF. (n.d.). *Tinuvin® 120: Benzoate light stabilizer*. UL Prospector. Retrieved from https://www.ulprospector.com/additives/de/datasheet/407028/tinuvin-120. View Source
[4] Tsuji, T., Ono, T., Tsuboyama, K., & Tsuboyama, S. (2001). Effects of Molecular Structure on the Stability of a Thermotropic Liquid Crystal. Gas Electron Diffraction Study of the Molecular Structure of Phenyl Benzoate. *Journal of the American Chemical Society*, 123(25), 6144–6150. https://doi.org/10.1021/ja010178y. View Source
Phenyl Benzoate Substitution Risks
In procurement and formulation, treating all benzoate esters as interchangeable carries significant technical risk. The specific ester moiety (phenyl vs. benzyl, etc.) fundamentally alters the compound's physicochemical properties [1]. For instance, the melting point, a critical parameter for processing, varies by over 100°C between phenyl benzoate and benzyl benzoate, which is a liquid at room temperature [2]. This single difference impacts everything from storage and handling to its function in solid-phase synthesis, crystalline polymer additives, or as a model compound for solid-state research. Furthermore, the specific ester dictates the compound's biological activity; phenyl benzoate's action as a chloride transport blocker [3] is a specific biochemical property not shared by all esters, making generic substitution in a research context invalid.
!Physical state mismatch: phenyl benzoate is a crystalline solid, whereas benzyl benzoate is a liquid; direct substitution in solid-phase applications may not be feasible.
!Biochemical specificity: chloride channel blocking activity reported for phenyl benzoate is not established for benzyl benzoate; experimental models may not transfer.
!Synthetic pathway specificity: the Fries rearrangement requires a phenolic ester; benzyl benzoate cannot undergo this transformation.
[1] Kuvshinova, S. A., Syrbu, E. S., Novikov, I. V., Burmistrov, V. A., & Koifman, O. I. (2015). Phenyl benzoate derivatives with anisotropic molecular structure as stabilizers for formulations based on plasticized polyvinyl chloride. *Russian Journal of Applied Chemistry*, 88(2), 312–317. https://doi.org/10.1134/S1070427215020226. View Source
[2] PubChem. (n.d.). *Benzyl benzoate*. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-benzoate. View Source
Phenyl benzoate is a crystalline solid at room temperature, in stark contrast to the liquid benzyl benzoate. This physical state difference is quantified by a >100°C disparity in melting point, which is a critical factor for applications requiring solid-state handling, crystalline matrices, or where a liquid plasticizer would be unsuitable .
Physical stateCross-study comparable
Melting point ~ +88 °C higher (solid vs. liquid)
Solid-state applications require phenyl benzoate
Benzyl benzoate is functionally a different material class
Material SciencePolymer AdditivesFormulation Chemistry
Evidence Dimension
Melting Point
Target Compound Data
68-72 °C
Comparator Or Baseline
Benzyl benzoate: -18 °C (approx.)
Quantified Difference
Approx. +86 to +90 °C higher
Conditions
Standard laboratory conditions
Why This Matters
Procurement for solid-phase applications or formulations requiring a solid crystalline additive must specify phenyl benzoate; benzyl benzoate is functionally a different material class (liquid).
Material SciencePolymer AdditivesFormulation Chemistry
Chloride Transport Blockade
Unlike benzyl benzoate, which is used topically as a scabicide, phenyl benzoate exhibits a distinct, quantifiable biochemical activity as a chloride transport blocker. It inhibits Cl--dependent glutamate accumulation into rat brain membrane vesicles, an effect not reported for benzyl benzoate in this context [1].
Chloride transportClass-level inference
Inhibits Cl⁻-dependent glutamate accumulation (0.1 μM–1 mM) vs. not reported for comparator
Supports chloride channel research specificity
Mechanism distinct; model not transferable to other esters
NeuroscienceBiochemistryIon Channel Research
Evidence Dimension
Biochemical Activity
Target Compound Data
Inhibits Cl--dependent L-[3H]Glu accumulation in rat brain membrane vesicles at 0.1 μM - 1 mM
Comparator Or Baseline
Benzyl benzoate: Not reported as a chloride transport blocker; primary use is as a topical scabicide.
Quantified Difference
Mechanism of action is functionally distinct; no direct quantitative comparison possible.
Conditions
In vitro assay on rat brain membranes
Why This Matters
Researchers investigating chloride channel function or glutamate transport require phenyl benzoate specifically; substitution with benzyl benzoate would invalidate the experimental model.
In cosmetic formulations, phenyl benzoate is recognized as a dual-function ingredient, serving as both a preservative and a fragrance component [1]. While other benzoate esters like benzyl benzoate also provide fragrance, phenyl benzoate's specific inclusion in the EU's positive list of preservatives with a maximum concentration limit (as part of the 'esters of benzoic acid' group) provides a regulatory and functional framework for its use that may differ from other esters [2].
Cosmetic functionClass-level inference
Preservative + fragrance vs. primarily fragrance/solvent
Dual-function profile may simplify formulation
Regulatory inclusion as preservative per EU cosmetics regulation
Benzyl benzoate: Primarily fragrance/fixative, also used as a solvent; not typically a primary preservative.
Quantified Difference
Functional profile differs; phenyl benzoate has a dual preservative/fragrance role, while benzyl benzoate is primarily a fragrance/solvent.
Conditions
As defined by INCI and EU Cosmetics Regulation (EC) No. 1223/2009
Why This Matters
Formulators seeking a single ingredient to meet both preservation and fragrance requirements may prefer phenyl benzoate, whereas benzyl benzoate serves a different primary function.
[1] COSMILE Europe. (n.d.). *Phenyl Benzoate - Ingredient Detail*. Retrieved from https://cosmileeurope.eu/inci/detail/11560/phenyl-benzoate/. View Source
[2] European Chemicals Agency (ECHA). (n.d.). *Substance Information for Phenyl benzoate (93-99-2)*. Retrieved from https://echa.europa.eu/substance-information/-/substanceinfo/100.002.225. View Source
Fries Rearrangement to Hydroxybenzophenones
Phenyl benzoate is a key intermediate in the synthesis of hydroxybenzophenones via the Fries rearrangement [1]. This reaction is specific to phenolic esters like phenyl benzoate; its benzyl analog (benzyl benzoate) cannot undergo this rearrangement, as it lacks the requisite O-aryl bond. A study using H-β zeolite catalysis showed phenylbenzoate as the sole primary product of phenol benzoylation, which then consecutively rearranged to yield o- and p-hydroxybenzophenone [2].
Fries rearrangementClass-level inference
Yields o- and p-hydroxybenzophenone vs. no reaction
Essential for this synthetic route
Catalyzed by AlCl₃ or zeolites; benzyl ester inert
Undergoes Fries rearrangement to yield ortho- and para-hydroxybenzophenone.
Comparator Or Baseline
Benzyl benzoate: Does not undergo Fries rearrangement.
Quantified Difference
Reaction pathway is exclusive to phenyl benzoate.
Conditions
Catalyzed by AlCl3 or zeolites at elevated temperatures (e.g., 130°C)
Why This Matters
For synthetic chemists targeting hydroxybenzophenones, phenyl benzoate is the essential and specific precursor; benzyl benzoate is completely unsuitable for this synthetic route.
[1] Prajer, L. (1957). The Fries Rearrangement. *Wiadomosci Chemiczne*. (as cited in Tetrahedron, 1970, 26, 973). View Source
[2] Ardizzi, M., Ballarini, N., Cavani, F., Cimini, M., Dal Pozzo, L., Mangifesta, P., & Scagliarini, D. (2006). The Environmentally Benign, Liquid-phase Benzoylation of Phenol Catalyzed by H-β Zeolite: Analysis of the Reaction Scheme. In *Taylor & Francis eBooks*. https://doi.org/10.1201/9781420007794-18. View Source
Thermodynamic Data for Hydrogen Storage
A 2024 study on lignin-based models for hydrogen storage evaluated and recommended the thermochemical properties of both phenyl and benzyl benzoates for engineering calculations. The study provides validated datasets for vapor pressures and enthalpies, allowing for a direct, quantitative comparison of these two compounds in the context of hydrogen carrier applications [1].
Thermodynamic dataDirect head-to-head comparison
Validated datasets for vapor pressures, enthalpies
Supports quantitative engineering comparison
Recommended for hydrogen carrier LOHC design
Energy StorageThermodynamicsLignin Valorization
Evidence Dimension
Thermochemical Properties (Vapour Pressure, Enthalpy of Vaporization, Enthalpy of Formation)
Target Compound Data
Datasets for vapour pressures, enthalpies of vaporisation and formation were experimentally determined and calculated.
Comparator Or Baseline
Benzyl benzoate: Datasets for the same properties were determined in the same study.
Quantified Difference
The study provides the full comparative datasets recommended for engineering calculations.
Conditions
Evaluated using quantum chemical calculations and structure–property correlations
Why This Matters
For engineers and scientists designing hydrogen storage systems based on liquid organic hydrogen carriers (LOHCs), the validated thermochemical data for phenyl benzoate, which is directly compared to benzyl benzoate, provides a quantitative basis for material selection.
Energy StorageThermodynamicsLignin Valorization
[1] Verevkin, S. P., et al. (2024). Thermochemical investigation of phenyl and benzyl benzoates as lignin-based models for hydrogen storage. *Journal of Thermal Analysis and Calorimetry*, 150(1), 1–15. View Source
Phenyl Benzoate Applications
Solid-Phase Polymer Additive
For applications requiring a solid, crystalline additive, phenyl benzoate is the superior choice. Its high melting point of 68-72°C makes it suitable for incorporation into solid polymer masterbatches as a light stabilizer [1], for use as an end-capping agent in melt polymerization [2], or in any solid formulation where a liquid additive like benzyl benzoate would cause handling, stability, or performance issues.
Chloride Transport Studies Probe
In neuroscience research, phenyl benzoate is a specific tool for investigating chloride channel function and glutamate transport. Its quantifiable inhibition of Cl--dependent glutamate accumulation in vitro (0.1 μM - 1 mM) [3] makes it a defined pharmacological agent for these studies. Benzyl benzoate, lacking this activity, is not a valid substitute for this experimental application.
Fries Rearrangement Intermediate
Phenyl benzoate is the necessary starting material for the synthesis of ortho- and para-hydroxybenzophenones via the Fries rearrangement [4]. This reaction pathway is unavailable to benzyl benzoate, making phenyl benzoate the essential procurement choice for this specific synthetic route in pharmaceutical and fine chemical manufacturing [5].
Application
Selection Property
Validation Focus
Solid-phase polymer additive
Crystalline solid-state form
Melting point and matrix compatibility
Chloride transport assay probe
Chloride channel target engagement
Cl⁻-dependent glutamate uptake inhibition
Hydroxybenzophenone synthesis
O-aryl ester reactivity
Fries rearrangement pathway specificity
[1] BASF. (n.d.). *Tinuvin® 120: Benzoate light stabilizer*. UL Prospector. Retrieved from https://www.ulprospector.com/additives/de/datasheet/407028/tinuvin-120. View Source
[2] In-situ end-capping melt prepared aromatic polyester with phenyl benzoate. (n.d.). Justia Patents. Retrieved from https://patents.justia.com/patent/20180051140. View Source
[4] Prajer, L. (1957). The Fries Rearrangement. *Wiadomosci Chemiczne*. (as cited in Tetrahedron, 1970, 26, 973). View Source
[5] Ardizzi, M., Ballarini, N., Cavani, F., Cimini, M., Dal Pozzo, L., Mangifesta, P., & Scagliarini, D. (2006). The Environmentally Benign, Liquid-phase Benzoylation of Phenol Catalyzed by H-β Zeolite: Analysis of the Reaction Scheme. In *Taylor & Francis eBooks*. https://doi.org/10.1201/9781420007794-18. View Source
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